molecular formula C10H18O5 B032389 Ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate CAS No. 6937-25-3

Ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate

Cat. No. B032389
CAS RN: 6937-25-3
M. Wt: 218.25 g/mol
InChI Key: RPDMOJMOEXTZSV-UHFFFAOYSA-N
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Description

Ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate is an organic compound . It is also referred to as ethyl (2S)-2-{[ethenylbis({[(2S)-1-ethoxy-1-oxopropan-2-yl]oxy})silyl]oxy}propanoate . Its molecular formula is C17H30O9Si .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate is complex, with a silicon atom bound to three oxygen atoms and a carbon atom . The molecule also contains several ethoxy groups and a propanoate group .

Scientific Research Applications

1. Coupling Reagent in Organic Synthesis

Ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate and its derivatives have been used as efficient coupling reagents in organic synthesis. Thalluri et al. (2013) describe the use of a related compound, ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma), for racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis. This compound is highlighted for its high reactivity and ease of preparation and recovery, making it a valuable tool in peptide synthesis and other organic reactions (Thalluri et al., 2013).

2. Synthesis of Bioactive Compounds

Ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate has been utilized in the synthesis of various bioactive compounds. Pretto et al. (2019) demonstrated its use in the chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines, which were obtained in moderate to good yields, indicating its potential in the development of novel compounds with potential biological activities (Pretto et al., 2019).

3. Investigational Pharmaceutical Compounds

This compound and its related derivatives have been studied for their roles in pharmaceutical research. Vogt et al. (2013) characterized polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, which is an investigational pharmaceutical compound. This research highlights its importance in understanding the physical and analytical characterization of pharmaceuticals (Vogt et al., 2013).

4. Synthesis of Glucocorticoid Receptor Modulators

The compound has been used in the asymmetric synthesis of non-steroidal glucocorticoid receptor modulators. Sumiyoshi et al. (2011) synthesized enantiomerically pure derivatives, which are key intermediates in the development of glucocorticoid receptor modulators, demonstrating the compound's role in the synthesis of therapeutically relevant molecules (Sumiyoshi et al., 2011).

5. Development of New Synthetic Methodologies

The compound has contributed to the development of new synthetic methodologies. Tanaka et al. (1996) used ethyl 6-aryl-3-ethoxy-6-oxo-2, 4-hexadienoates, which are chemically related, in various reactions to synthesize biologically interesting compounds, showcasing its versatility in organic synthesis (Tanaka et al., 1996).

properties

IUPAC Name

ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-5-13-9(11)7(3)15-8(4)10(12)14-6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDMOJMOEXTZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50932781
Record name Diethyl 2,2'-oxydipropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate

CAS RN

14618-61-2, 6937-25-3
Record name Diethyl (R*,R*)-(1)-2,2'-oxybispropionate
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Record name NSC41608
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Record name Diethyl 2,2'-oxydipropanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (R*,R*)-(±)-2,2'-oxybispropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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